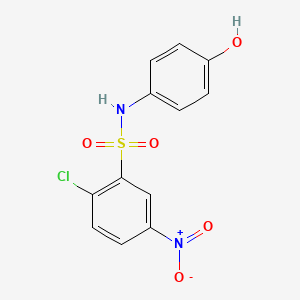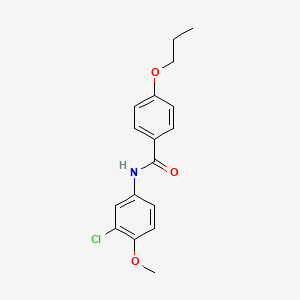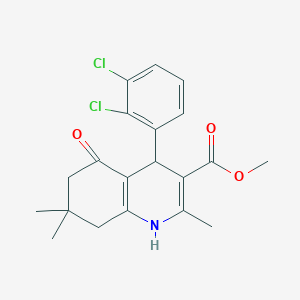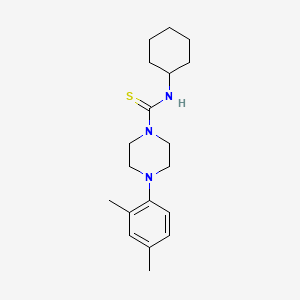![molecular formula C20H17N3O4S2 B5210753 N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B5210753.png)
N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(2-thienyl)vinyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(2-thienyl)vinyl]benzamide, commonly known as TH-302, is a hypoxia-activated prodrug that has gained significant attention in the field of cancer research. This compound is unique in that it selectively targets hypoxic regions within tumors, making it a promising candidate for cancer treatment.
作用機序
TH-302 is a prodrug that is activated under hypoxic conditions, which are commonly found in the microenvironment of solid tumors. Once activated, TH-302 releases a cytotoxic agent that selectively targets hypoxic cells within the tumor. This mechanism of action makes TH-302 an attractive candidate for cancer treatment, as it reduces the risk of off-target effects and minimizes damage to healthy tissue.
Biochemical and Physiological Effects:
TH-302 has been shown to induce apoptosis (programmed cell death) in hypoxic tumor cells, leading to a reduction in tumor size. In addition, TH-302 has been found to inhibit angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis. These biochemical and physiological effects make TH-302 a promising candidate for cancer treatment.
実験室実験の利点と制限
One of the advantages of TH-302 is its selective targeting of hypoxic regions within tumors, which enhances the efficacy of chemotherapy and radiation therapy. However, one limitation of TH-302 is its dependence on hypoxic conditions for activation, which may vary between tumors and individuals. In addition, the use of TH-302 in combination therapy may require careful dosing and scheduling to avoid adverse effects.
将来の方向性
There are several future directions for the development of TH-302 as a cancer treatment. One direction is the optimization of dosing and scheduling in combination therapy to maximize efficacy and minimize adverse effects. Another direction is the investigation of TH-302 in combination with immunotherapy, which has shown promising results in the treatment of certain types of cancer. Finally, the development of new hypoxia-activated prodrugs with improved pharmacokinetic properties may further enhance the efficacy of cancer treatment.
合成法
The synthesis of TH-302 involves several steps, including the reaction of 4-aminobenzenesulfonyl chloride with 2-thiophenecarboxylic acid, followed by the reaction of the resulting product with N-(2-bromoethyl)benzamide. The final step involves the deprotection of the amino group to yield TH-302. This synthesis method has been optimized to produce high yields of pure TH-302.
科学的研究の応用
TH-302 has been extensively studied in preclinical and clinical trials for its potential use in cancer treatment. Its selective targeting of hypoxic regions within tumors has been shown to enhance the efficacy of chemotherapy and radiation therapy. In addition, TH-302 has been found to have synergistic effects with other chemotherapy drugs, making it a promising combination therapy.
特性
IUPAC Name |
N-[(E)-3-oxo-3-(4-sulfamoylanilino)-1-thiophen-2-ylprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S2/c21-29(26,27)17-10-8-15(9-11-17)22-20(25)18(13-16-7-4-12-28-16)23-19(24)14-5-2-1-3-6-14/h1-13H,(H,22,25)(H,23,24)(H2,21,26,27)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNWFHVWJHKHDW-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CS2)/C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{4-[(2,4,5,6,7-pentachloro-1-oxo-1H-inden-3-yl)amino]phenyl}acetamide](/img/structure/B5210689.png)


![N~1~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5210698.png)
![(2-{[3-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}phenyl)dimethylamine](/img/structure/B5210699.png)

![3-[4-(diphenylmethyl)-1-piperazinyl]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5210711.png)
![2-methoxy-4-{[({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B5210721.png)
![1-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-2,6-dimethylpiperidine](/img/structure/B5210728.png)
![5-(4-fluorophenyl)-N-(2-thienylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5210730.png)
![(2-aminoethyl){2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}amine](/img/structure/B5210743.png)